molecular formula C11H5ClN2O2 B15066919 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione CAS No. 61975-71-1

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione

Cat. No.: B15066919
CAS No.: 61975-71-1
M. Wt: 232.62 g/mol
InChI Key: HHVGEHSOVIDKGE-UHFFFAOYSA-N
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Description

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is a fused heterocyclic compound featuring a naphthoimidazole core substituted with a chlorine atom at position 4 and two ketone groups at positions 2 and 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

CAS No.

61975-71-1

Molecular Formula

C11H5ClN2O2

Molecular Weight

232.62 g/mol

IUPAC Name

4-chloro-5-hydroxybenzo[e]benzimidazol-2-one

InChI

InChI=1S/C11H5ClN2O2/c12-7-9-8(13-11(16)14-9)5-3-1-2-4-6(5)10(7)15/h1-4,15H

InChI Key

HHVGEHSOVIDKGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C3=NC(=O)N=C23)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloronaphthalene-1,2-diamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as acetic acid or ethanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkyl halides can be used in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The compound’s structural features allow it to form stable complexes with these targets, thereby modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione with five related imidazole derivatives, focusing on structural features, physicochemical properties, and biological activities.

Structural Analogues
Compound Name Core Structure Substituents Key Differences
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Simple imidazole -NO₂, -CH₃, -CH₂Cl (aromatic substituent) Lacks fused naphthalene; nitro group enhances reactivity
2-Chloro-5-nitro-1H-imidazole Simple imidazole -Cl, -NO₂ Smaller molecular weight; no fused rings
4-Chloro-2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole Simple imidazole -Cl, -CH₂Cl, -NO₂, -CH₃ Dichlorinated side chain increases lipophilicity
1,2-Dimethyl-4,5-dinitroimidazole Simple imidazole -NO₂ (×2), -CH₃ (×2) Dual nitro groups enhance electron deficiency
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolopyrimidine -Cl, -NO₂ Different fused ring system (pyrimidine vs. naphthalene)

Key Observations :

  • Chlorine and ketone groups in the target compound may reduce solubility in polar solvents relative to methyl- or nitro-substituted analogs .
Physicochemical Properties
Property Target Compound 2-Chloro-5-nitro-1H-imidazole 1,2-Dimethyl-4,5-dinitroimidazole
Molecular Weight (g/mol) ~275 (estimated) 191.56 216.13
Melting Point (°C) Not reported 180–182 155–157
Solubility Low (predicted) Moderate in DMSO High in acetone

Analysis :

  • The fused naphthalene ring in the target compound likely raises melting points compared to simpler imidazoles (e.g., 155–157°C for ), though experimental data are lacking.
  • Nitro groups in analogs like and improve solubility in organic solvents, whereas the ketone groups in the target compound may hinder this .

Critical Insights :

  • Nitro-substituted imidazoles (e.g., ) exhibit stronger anticancer activity than chlorinated analogs, suggesting the target compound’s ketone groups may reduce potency .
  • Fused-ring systems (e.g., pyrrolopyrimidine in ) show enhanced target specificity, implying the naphthoimidazole core could improve binding affinity in drug design .

Biological Activity

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H9ClN2OC_{17}H_{9}ClN_{2}O. The compound features a naphthalene ring fused with an imidazole moiety, which contributes to its biological properties. Its synthesis typically involves the condensation of 2-amino-naphthalene derivatives with appropriate aldehydes, leading to various derivatives with potential pharmacological effects.

Biological Activity

1. Antioxidant Activity
Research indicates that derivatives of naphtho[1,2-d]imidazole exhibit significant antioxidant properties. For instance, studies have shown that certain synthesized compounds can effectively scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is crucial for developing treatments for conditions related to oxidative damage, such as gastritis and other inflammatory diseases .

2. Urease Inhibition
Urease inhibition is another notable biological activity associated with this compound. In a study evaluating various naphthoimidazole derivatives, compounds were tested for their urease inhibitory potential. The most active compounds displayed IC50 values of 34.2 μM and 42.43 μM, indicating their potential as therapeutic agents against urease-related disorders .

3. Cytotoxicity Against Cancer Cells
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For example, naphtho[1,2-d]imidazole derivatives demonstrated selective cytotoxicity towards leukemia cells (HL-60) and colorectal carcinoma cells (HCT-116), with IC50 values ranging from 8.71 to 62.11 μM . This suggests that these compounds may serve as lead molecules in the development of anticancer therapies.

Table 1: Summary of Biological Activities

ActivityObservationsReference
AntioxidantSignificant free radical scavenging ability
Urease InhibitionIC50 values: 34.2 μM (most active)
CytotoxicityIC50 values: 8.71 - 62.11 μM against cancer cells

Case Study: Urease Inhibition

In a detailed study on urease inhibition, synthesized naphthoimidazole derivatives were assessed for their efficacy against urease enzymes linked to gastric disorders. The study highlighted that structural modifications significantly impacted inhibitory activity, with specific substitutions enhancing potency .

Case Study: Anticancer Activity

A series of naphtho[1,2-d]imidazoles were evaluated for their anticancer properties using MTT assays across multiple cell lines. The results indicated that certain derivatives exhibited over 75% growth inhibition in treated cell lines compared to controls . This underscores the potential of these compounds in developing targeted cancer therapies.

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